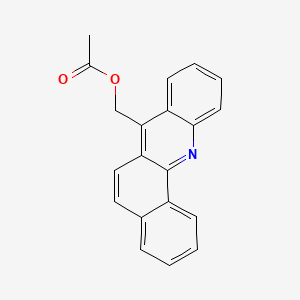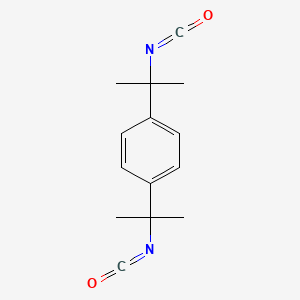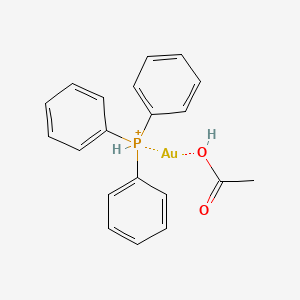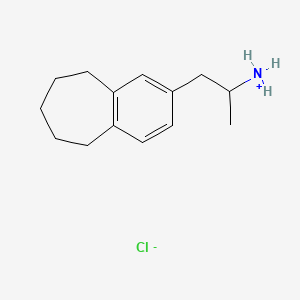
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride is a chemical compound that belongs to the class of benzocycloheptenes This compound is characterized by its unique structure, which includes a seven-membered ring fused to a benzene ring, and an aminopropane side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride typically involves several steps. One common method starts with the preparation of the benzocycloheptene core, which can be achieved through a series of cyclization reactions. The aminopropane side chain is then introduced via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the subsequent substitution and salt formation reactions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminoethanol
- 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminobutane
Uniqueness
Compared to similar compounds, 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride is unique due to its specific aminopropane side chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
41635-24-9 |
|---|---|
Fórmula molecular |
C14H22ClN |
Peso molecular |
239.78 g/mol |
Nombre IUPAC |
1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C14H21N.ClH/c1-11(15)9-12-7-8-13-5-3-2-4-6-14(13)10-12;/h7-8,10-11H,2-6,9,15H2,1H3;1H |
Clave InChI |
VYQNFTGCYNNBPC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(CCCCC2)C=C1)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



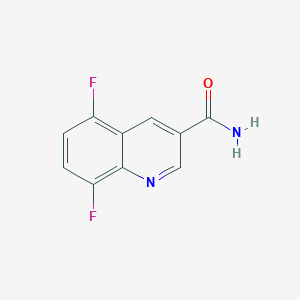

![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)

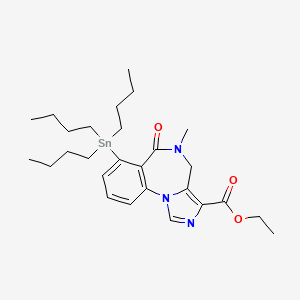
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
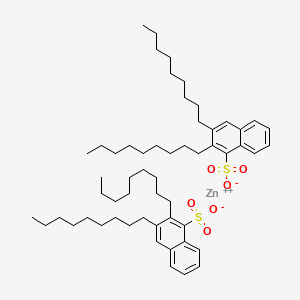
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)

